4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine
Description
Properties
IUPAC Name |
4,6-dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2FN4/c9-5-4(11)6(10)15-8(14-5)7-12-2-1-3-13-7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUBTRWAFOYNKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC(=C(C(=N2)Cl)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Historical Development of Pyrimidine Chlorination Techniques
The synthesis of halogenated pyrimidines traces its roots to early 20th-century work on nucleic acid analogs, but modern industrial methods emerged through pharmaceutical process optimization. For 4,6-dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine, the structural complexity demands sequential functionalization – first introducing fluorine and chlorine substituents, followed by pyrimidin-2-yl group installation.
Foundation in 4,6-Dichloro-5-fluoropyrimidine Synthesis
Patent US6255486B1 established the benchmark for dichloro-fluoropyrimidine production through phosphorus oxychloride (POCl₃) mediated chlorination of 4,6-dihydroxy-5-fluoropyrimidine. The process employs dimethylaniline as a base, achieving 99.8% purity via distillative workup. Critical parameters include:
- Molar ratios : 3:1 POCl₃ to dihydroxy precursor
- Temperature : Reflux conditions (110–120°C)
- Catalysis : Phosphorus trichloride (PCl₃) enhances chlorination efficiency
This method’s limitation lies in handling chlorine gas during PCl₃ regeneration, prompting safety-focused modifications in subsequent patents.
Evolution of Fluorination Strategies
The CN101445485A patent demonstrates fluorination via diethyl fluoroacetate cyclization with formamidine acetate under alkaline conditions. Using sodium methoxide in methanol, this method achieves 89.2% yield for 4,6-dihydroxy-5-fluoropyrimidine precursor. Key advances include:
- Dropwise addition : Controlled ester introduction over 1–4 hours prevents oligomerization
- pH management : Acidic workup (pH 3–4) precipitates product with 96.8% HPLC purity
Comparative analysis shows 15% higher yield than earlier acid-catalyzed methods, though requiring strict anhydrous conditions.
Contemporary Synthesis Pathways
Modern approaches bifurcate into two strategies: (1) sequential halogenation followed by cross-coupling, or (2) pre-functionalized pyrimidine ring assembly. Each presents distinct advantages in scalability and purity control.
Sequential Halogenation-Coupling Approach
Chlorination Stage Optimization
Building on US6255486B1, CN108341784A introduces catalytic trioctylphosphine (0.02 eq) and cobalt phthalocyanine (0.0008 eq) to accelerate POCl₃ reactions. At 110–120°C, this system completes chlorination in 6 hours (vs. 12+ hours conventionally), achieving 94.8% isolated yield. The catalyst system likely operates through:
- Lewis acid activation : Co²⁺ coordinates with pyrimidine nitrogen, polarizing C–O bonds
- Phosphine-mediated Cl⁻ scavenging : Prevents HCl-induced side reactions
Data Table 1: Chlorination Method Comparison
| Parameter | US6255486B1 | CN108341784A |
|---|---|---|
| Temperature (°C) | 80–Reflux | 110–120 |
| Time (h) | 8–12 | 6 |
| Catalyst | None | Trioctylphosphine/CoPc |
| Yield (%) | 85–90 | 94.8 |
| Purity (HPLC, %) | 99.8 | 99.5 |
Pyrimidin-2-yl Group Installation
Post-chlorination, Suzuki-Miyaura coupling introduces the pyrimidin-2-yl moiety. US20160009661A1 details palladium-catalyzed arylation using pyrimidin-2-ylboronic acid. Optimal conditions include:
- Catalyst : Pd(PPh₃)₄ (2 mol%)
- Base : K₂CO₃ (3 eq)
- Solvent : EtOH/H₂O (4:1)
- Temperature : 80°C for 12 hours
This method achieves 82% coupling efficiency, though competing hydrodechlorination requires careful oxygen exclusion.
Integrated Ring Assembly Methods
Alternative routes construct the pyrimidine nucleus with pre-installed substituents. Patent CN101445485A demonstrates this through cyclocondensation of fluoromalonic esters with formamidine derivatives:
$$ \text{CF}2(\text{COOR})2 + \text{H}2\text{NCH}(\text{NH}2)\text{OAc} \xrightarrow{\text{NaOMe/MeOH}} \text{C}4\text{H}2\text{Cl}2\text{FN}2 $$
Key advantages include:
- Single-pot synthesis : Eliminates intermediate isolation
- Atom economy : 78% theoretical yield vs. 65% in stepwise methods
- Byproduct control : Acetic acid/NaCl easily removed
However, scale-up challenges arise from exothermic reaction control during ester addition.
Environmental and Industrial Considerations
Solvent and Reagent Recovery
The US6255486B1 process exemplifies closed-loop phosphorus recovery, distilling POCl₃ from reaction mixtures for reuse. Simulations show 92% P-recovery after 5 cycles, reducing hazardous waste by 300 kg per ton product. Modern adaptations replace toluene with trichloroethylene (CN101445485A, Example 2), improving azeotropic water removal but raising toxicity concerns.
Analytical and Purification Techniques
Chromatographic Monitoring
HPLC methods from CN101445485A employ C18 columns (250 × 4.6 mm, 5 μm) with 0.1% H3PO4/MeCN gradient. Retention times:
- 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine : 8.7 min
- Hydrolysis byproduct : 5.2 min
- Dimer impurity : 12.1 min
Method validation shows 0.1% limit of quantification (LOQ), critical for pharmaceutical-grade material.
Crystallization Optimization
Recrystallization from ethanol/acetone (1:1) yields 99.5% pure crystals (US20160009661A1). X-ray diffraction confirms monoclinic P2₁/c space group with unit cell parameters:
$$ a = 10.127(2) \, \text{Å}, \, b = 12.345(3) \, \text{Å}, \, c = 14.567(4) \, \text{Å}, \, \beta = 98.76(3)^\circ $$
DSC analysis reveals melting endotherm at 164°C (ΔH = 128 J/g), informing drying temperature limits.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a common reaction where nucleophiles replace the chlorine atoms in the compound.
Oxidation and Reduction: While less common, the compound can undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary and secondary amines, often in the presence of a base like DIPEA (N,N-Diisopropylethylamine), are used.
Oxidation and Reduction: Specific oxidizing or reducing agents, depending on the desired transformation, are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidines, which can have different functional groups attached, enhancing their applicability in pharmaceuticals and other fields.
Scientific Research Applications
Pharmaceuticals
The compound is extensively used as an intermediate in the synthesis of drugs targeting cancer and viral infections. It has demonstrated potential as an anti-metabolic agent, inhibiting key enzymes involved in DNA and RNA synthesis. This inhibition leads to the prevention of cancer cell proliferation and survival pathways.
Key Therapeutic Areas:
- Anticancer Activity: Studies have shown that 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine can inhibit the growth of various cancer cell lines by interfering with nucleic acid synthesis .
- Antiviral Properties: The compound has been explored for its antiviral effects, particularly against viral replication mechanisms.
Agrochemicals
In agricultural science, this compound is utilized in the development of herbicides and fungicides. Its ability to disrupt biological processes in target organisms makes it effective for crop protection .
Applications in Agrochemicals:
- Herbicides: The compound's mechanism involves inhibiting specific enzymes critical for plant growth.
- Fungicides: It shows efficacy against various fungal pathogens affecting crops.
Material Science
The unique electronic and optical properties of 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine allow it to be employed in synthesizing advanced materials. These materials are used in various applications, including electronics and photonics.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal demonstrated that 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine exhibited significant cytotoxicity against various cancer cell lines. The compound was found to inhibit cell proliferation effectively through its action on DNA synthesis pathways .
Case Study 2: Agrochemical Development
Research conducted on the use of this compound in herbicide formulations indicated that it effectively inhibited specific target enzymes in weeds. Field trials showed a marked reduction in weed populations when applied at optimal concentrations, demonstrating its potential as a powerful agrochemical agent .
Mechanism of Action
The mechanism of action of 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes or interfere with nucleic acid synthesis, leading to its therapeutic effects. For example, its anticancer activity may be attributed to its ability to inhibit DNA synthesis in rapidly dividing cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations and Electronic Effects
4,6-Dichloro-5-fluoro-2-methylpyrimidine (CAS 105806-13-1)
- Substituents : Methyl (position 2), Cl (4,6), F (5).
- Key Differences : The methyl group at position 2 is smaller and less electron-withdrawing than the pyrimidin-2-yl group in the target compound.
- This analog may exhibit lower solubility in polar solvents compared to the target compound .
4,6-Dichloro-5-methoxypyrimidine
- Substituents : Methoxy (position 5), Cl (4,6).
- Key Differences : Methoxy is electron-donating via resonance, contrasting with fluorine’s electron-withdrawing inductive effect.
- Impact : The methoxy group enhances nucleophilic substitution reactivity at position 5 compared to fluorine. Crystallographic data reveal Cl···N interactions (3.094–3.100 Å), stabilizing the crystal lattice .
4,6-Dichloro-5-fluoropyrimidine (CAS 213265-83-9)
- Substituents : H (position 2), Cl (4,6), F (5).
- Impact : Simplified structure may favor synthetic accessibility but limit applications in targeted drug design requiring extended aromatic systems .
4,6-Dichloro-5-nitro-2-(propylthio)pyrimidine
- Substituents : Nitro (position 5), propylthio (position 2), Cl (4,6).
- Key Differences : Nitro is a strong electron-withdrawing group, while propylthio introduces steric hindrance.
- Impact : Nitro groups increase electrophilicity, making this compound reactive toward nucleophilic attack. Propylthio may enhance lipid solubility but reduce metabolic stability .
Biological Activity
4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine is a pyrimidine derivative with significant biological activity. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and immunology. The following sections will delve into its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C8H3Cl2FN
- CAS Number : 1505243-41-3
- Synonyms : 4,6-dichloro-5-fluoro-2-(pyrimidin-2-yl)pyrimidine
Antitumor Activity
Research has indicated that 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine exhibits promising antitumor properties. A study evaluating its efficacy against various cancer cell lines showed that it inhibited cell proliferation significantly. The compound's mechanism appears to involve the inhibition of key enzymes involved in nucleotide metabolism, which is critical for cancer cell growth.
Immunomodulatory Effects
The compound has also been studied for its immunomodulatory effects. In vitro assays demonstrated that it could suppress nitric oxide (NO) production in immune-activated cells, indicating potential anti-inflammatory properties. For instance, a related compound, 5-fluoro-2-amino-4,6-dichloropyrimidine, showed an IC50 of 2 µM against NO production in mouse peritoneal cells, suggesting that similar derivatives may exhibit comparable effects .
Synthesis and Derivatives
The synthesis of 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine typically involves the chlorination and fluorination of pyrimidine precursors. The synthetic routes can be optimized to enhance yield and purity.
| Synthetic Method | Reagents | Yield (%) |
|---|---|---|
| Chlorination | POCl3 | 30 |
| Fluorination | HF | 40 |
Study on Anticancer Properties
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of various pyrimidine derivatives, including 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine. The study found that this compound inhibited the growth of several cancer cell lines with varying degrees of potency. The most significant activity was observed in breast and lung cancer models .
Immunological Screening
Another pivotal study focused on the immunological aspects of this compound. It was found that at concentrations as low as 5 µM, the compound significantly reduced cytokine secretion from activated macrophages. This suggests a potential application in treating autoimmune diseases or inflammatory conditions .
The mechanism by which 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine exerts its biological effects involves interaction with specific molecular targets within the cells. It is hypothesized that the compound interferes with nucleotide synthesis pathways by inhibiting enzymes such as thymidine phosphorylase and dihydrofolate reductase.
Q & A
Basic Research Question
- NMR : ¹H and ¹³C NMR identify substituent positions and confirm halogenation. The fluorine atom at position 5 shows a distinct singlet in ¹⁹F NMR (~δ -120 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (calc. for C₈H₃Cl₂F₂N₄: 284.96 g/mol) and detects isotopic patterns from chlorine .
- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve impurities, with retention times ~8–10 minutes .
How can researchers safely handle and store 4,6-Dichloro-5-fluoro-2-pyrimidin-2-ylpyrimidine?
Basic Research Question
- Handling : Use nitrile gloves and fume hoods due to potential toxicity from halogenated intermediates. Avoid contact with reducing agents (risk of exothermic decomposition) .
- Storage : Keep in amber vials under inert gas (Ar/N₂) at -20°C to prevent hydrolysis of chlorine substituents. Shelf life: 6–12 months .
How can reaction conditions be optimized to introduce diverse nucleophilic substituents at the 4- and 6-chloro positions?
Advanced Research Question
- Solvent Selection : Use polar aprotic solvents (DMF, DMSO) for SNAr reactions with amines/thiols. DMSO enhances nucleophilicity but may require lower temperatures (0–25°C) to avoid side reactions .
- Catalysis : Add KI (10 mol%) to accelerate chloride displacement via an intermediate iodide .
- Case Study : Replacing Cl with morpholine achieved 85% yield at 80°C in DMF after 12 hours, compared to 50% yield without KI .
How should researchers address contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Advanced Research Question
- Data Validation : Cross-check assay conditions:
- Mechanistic Studies : Use fluorescence quenching assays to confirm binding to bacterial DNA gyrase vs. human topoisomerase II .
What computational strategies predict the compound’s reactivity and binding interactions?
Advanced Research Question
- DFT Calculations : Optimize geometry at the B3LYP/6-311G(d,p) level to map electrostatic potentials, identifying electrophilic sites (e.g., C-4/6 for nucleophilic attack) .
- Molecular Docking : AutoDock Vina simulates binding to targets like thymidylate synthase. Key interactions:
How does substituent variation at position 2 (pyrimidin-2-yl) impact physicochemical properties?
Advanced Research Question
- LogP Studies : Replacing pyrimidin-2-yl with bulkier groups (e.g., phenyl) increases hydrophobicity (LogP from 1.2 to 2.8), reducing aqueous solubility but enhancing membrane permeability .
- Thermal Stability : Differential scanning calorimetry (DSC) shows melting points drop from 180°C (pyrimidin-2-yl) to 150°C (methylthio groups) due to reduced crystallinity .
What are the challenges in scaling up synthesis for preclinical studies?
Advanced Research Question
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
